3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one
Overview
Description
3-(1,3-Benzodioxol-5-yl)-1,3-oxazolidin-2-one is an organic compound that features a benzodioxole ring fused to an oxazolidinone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole ring is known for its presence in many bioactive molecules, while the oxazolidinone ring is a common structural motif in antibiotics and other pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed by the reaction of an amino alcohol with phosgene or a phosgene equivalent.
A common synthetic route involves the reaction of 1,3-benzodioxole-5-carboxylic acid with an amino alcohol in the presence of a dehydrating agent to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of recyclable heterogeneous catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the benzodioxole ring .
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibiotic due to the presence of the oxazolidinone ring, which is a known pharmacophore in antibacterial agents.
Materials Science: The benzodioxole ring imparts unique electronic properties, making the compound useful in the development of organic electronic materials.
Biological Studies: The compound’s bioactivity is explored in various biological assays to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the oxazolidinone ring inhibits protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein translation. This action disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole ring but has a different functional group, leading to distinct chemical properties and applications.
1,3-Benzodioxol-5-yl-indoles: These compounds also contain the benzodioxole ring and are studied for their anticancer properties.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-1,3-oxazolidin-2-one is unique due to the combination of the benzodioxole and oxazolidinone rings, which confer both electronic properties and bioactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10-11(3-4-13-10)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADWFHPQSOZWMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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